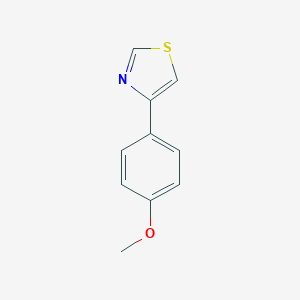

4-(4-Methoxyphenyl)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWXAMZJYPLGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398668 | |

| Record name | 4-(4-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-21-7 | |

| Record name | 4-(4-Methoxyphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Methoxyphenyl 1,3 Thiazole and Its Structural Analogues

Established Synthetic Pathways for 1,3-Thiazole Derivatives

Classical methods for thiazole (B1198619) synthesis have been the bedrock for the preparation of a wide array of derivatives. These established routes, while sometimes requiring harsh conditions, are reliable and widely utilized.

Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction for the formation of the thiazole ring. synarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com For the synthesis of 4-arylthiazoles like 4-(4-methoxyphenyl)-1,3-thiazole, a corresponding α-haloacetophenone is reacted with a thioamide.

The reaction mechanism initiates with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide on the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. youtube.com The use of 2-bromo-1-(4-methoxyphenyl)ethanone and thiourea (B124793), for example, would yield 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. chemhelpasap.com This reaction is known for being high-yielding and relatively simple to perform. chemhelpasap.com

A typical laboratory procedure involves heating the α-haloketone and thioamide in a solvent like ethanol (B145695). chemhelpasap.com Upon completion, the reaction mixture is often neutralized with a weak base to precipitate the thiazole product, which can then be isolated by filtration. youtube.com

Cyclization Reactions utilizing Thiourea and α-Haloketones

This pathway is a specific and widely used application of the Hantzsch synthesis. Thiourea serves as a common and effective thioamide component, providing the N-C-S backbone required for the thiazole ring. The reaction with an α-haloketone, such as 2-bromo-1-(4-methoxyphenyl)ethanone, directly leads to the formation of a 2-aminothiazole (B372263) derivative. nanomedicine-rj.com

The process involves the reaction of substituted acetophenones with thiourea in the presence of an activating agent like iodine, which facilitates the in-situ formation of the α-haloketone. nih.gov For instance, one method describes triturating iodine and thiourea and then dissolving them in 4-methoxyacetophenone. nanomedicine-rj.com The mixture is warmed, and after workup, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole is obtained. nanomedicine-rj.com This one-pot approach is efficient for producing various 4-aryl-2-aminothiazoles. nih.gov

Table 1: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole using Thiourea and an α-Haloketone

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 4-Methoxyacetophenone | Thiourea | Iodine (I₂) | None (solid phase) | Warming on water bath | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | nanomedicine-rj.comnih.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | - | Ethanol | Reflux | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | chemhelpasap.comnih.gov |

Derivatization through Schiff Base Formation

Thiazole derivatives can also be synthesized or modified through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. In the context of thiazoles, a common approach involves using a 2-aminothiazole as the primary amine component.

For example, 2-amino-4-phenylthiazole (B127512) can be reacted with an aldehyde, such as 3-aldehydosalicylic acid, in ethanol with a catalytic amount of glacial acetic acid to form a Schiff base ligand. ijper.org This method allows for the introduction of various substituents onto the thiazole core, enabling the synthesis of a diverse library of compounds. The reaction progress is typically monitored by thin-layer chromatography, and the resulting Schiff base can be isolated and purified. ijper.org This strategy is valuable for creating complex molecules where the thiazole moiety is linked to other functional groups. actascientific.comtandfonline.com

Synthesis via 2-Thiocyanoacetophenones

An alternative route to 4-arylthiazoles involves the use of 2-thiocyanoacetophenones as key intermediates. This method provides a pathway to thiazoles that may not be easily accessible through the direct Hantzsch synthesis. The synthesis generally involves the reaction of a phenacyl halide with a thiocyanate (B1210189) salt to produce the 2-thiocyanoacetophenone intermediate. This intermediate can then undergo cyclization reactions to form the thiazole ring. For example, these intermediates can react with amines to yield 2-aminothiazole derivatives.

Modern and Environmentally Conscious Synthetic Strategies

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, improve energy efficiency, and minimize waste. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the synthesis of thiazole derivatives, offering significant advantages over conventional heating methods. benthamdirect.comnih.gov These benefits include dramatically reduced reaction times (from hours to minutes), higher yields, and often cleaner reactions with fewer side products. researchgate.netresearchgate.net The uniform and efficient heating provided by microwaves can enhance reaction rates and selectivity. nih.govresearchgate.net

The Hantzsch thiazole synthesis and related cyclizations are particularly amenable to microwave assistance. For example, the condensation of an α-haloketone with thiourea can be completed in just a few minutes under microwave irradiation, compared to several hours with conventional heating, leading to excellent yields of the corresponding 2-aminothiazole. researchgate.net One-pot, multi-component reactions under microwave conditions have also been developed, further increasing the efficiency of thiazole synthesis. nih.gov This technology represents a greener and more efficient approach for the preparation of this compound and its analogues. benthamdirect.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Advantage of Microwave | Ref |

|---|---|---|---|---|---|

| Ketone, Thiourea, Iodine Condensation | Conventional | 12 hours | 45-65% | Reduced time, increased yield | researchgate.net |

| Ketone, Thiourea, Iodine Condensation | Microwave | Few minutes | 70-92% | Reduced time, increased yield | researchgate.net |

| Thiazolyl-pyridazinedione Synthesis | Microwave | 4-8 minutes | High/Efficient | Short reaction time, eco-friendly | nih.gov |

| Schiff Base Synthesis | Microwave | 5 minutes | 96% | Rapid, high yield | nih.gov |

One-Pot Multicomponent Reaction Protocols

A notable MCR for synthesizing fully substituted 1,3-thiazoles involves the reaction of arylglyoxals, the naturally occurring compound lawsone, and various thiobenzamides. acs.orgnih.gov This protocol, conducted in acetic acid at 90 °C, provides lawsone–1,3-thiazole hybrids in excellent yields and with short reaction times. acs.orgnih.gov For instance, the reaction has been successfully applied to produce structural analogues of this compound, demonstrating the versatility of this method. acs.org

Another efficient one-pot strategy utilizes an iron catalyst (FeCl₃·6H₂O) in DMF to synthesize trisubstituted thiazoles from barbituric acid, an acetophenone, and an aryl thioamide. acs.org This approach is lauded for being cost-effective, operationally simple, and providing high yields in a short timeframe. acs.org

| Reactants | Product Example | Yield | Reference |

| Arylglyoxal, Lawsone, Thiobenzamide | 2-(2-(4-Chlorophenyl)-4-(4-methoxyphenyl)thiazol-5-yl)-3-hydroxynaphthalene-1,4-dione | 91% | acs.org |

| Arylglyoxal, Lawsone, Thiobenzamide | 2-Hydroxy-3-(4-(4-methoxyphenyl)-2-(p-tolyl)thiazol-5-yl)naphthalene-1,4-dione | 94% | acs.org |

Catalyst-Free Reaction Systems

Eliminating the need for a catalyst simplifies purification procedures, reduces costs, and minimizes toxic waste, aligning with the principles of green chemistry.

The aforementioned one-pot synthesis of lawsone-linked 1,3-thiazoles is not only a multicomponent reaction but is also conducted under metal- and catalyst-free conditions. nih.gov This method's advantages include the easy isolation of the product by simple filtration, avoiding the need for column chromatography. nih.gov

Similarly, a catalyst-free domino reaction has been developed for synthesizing trisubstituted thiazoles under microwave irradiation in water. rsc.org This clean and efficient protocol involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides, yielding a variety of thiazole derivatives. rsc.org One specific example is the synthesis of 2-(2-(4-chlorophenyl)-4-(4-methoxyphenyl)thiazol-5-yl)-3-hydroxy-5,5-dimethylcyclohex-2-enone. rsc.org

Furthermore, the synthesis of N,4-diaryl-1,3-thiazole-2-amines can be achieved by reacting α-bromoacetophenones with aryl thioureas in ethanol under microwave irradiation (150 W, 80°C) without any catalyst, affording the desired products within minutes. bepls.com

Aqueous-Phase ("On-Water") Synthesis Approaches

Using water as a solvent is highly desirable in chemical synthesis due to its low cost, non-flammability, and environmental benignity. "On-water" reactions, where insoluble reactants are vigorously stirred in an aqueous suspension, can sometimes lead to remarkable rate accelerations.

A green, high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water. bepls.com The reactants are refluxed without a catalyst to produce the target thiazoles in good yields. bepls.com

A significant advancement in this area is the microwave-assisted, catalyst-free domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides conducted "on-water". rsc.orgrsc.org This protocol allows for the efficient synthesis of a wide range of trisubstituted thiazoles, including those with a 4-(4-methoxyphenyl) group, in good to very good yields and with short reaction times. rsc.orgrsc.org This method highlights the benefits of combining microwave heating with an aqueous medium to create a powerful and green synthetic tool. rsc.org

Synthesis of Key this compound Subclasses

N,4-Diaryl-1,3-thiazole-2-amines

N,4-diaryl-1,3-thiazole-2-amines represent an important class of thiazole derivatives. A common and effective synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. rsc.orgbepls.com

Specifically, to obtain the 4-(4-methoxyphenyl) moiety, 2-bromo-1-(4-methoxyphenyl)ethan-1-one is used as the key starting material. This α-bromoacetophenone is typically prepared by the bromination of 4-methoxyacetophenone using reagents like copper(II) bromide in a chloroform-ethyl acetate (B1210297) solvent mixture. bepls.comnih.gov

The subsequent reaction involves condensing the 2-bromo-1-(4-methoxyphenyl)ethan-1-one with various substituted aryl thioureas. This condensation can be performed efficiently in ethanol, often under microwave irradiation, which significantly reduces reaction times to mere minutes and can be conducted without a catalyst. bepls.com This method provides access to a diverse library of N,4-diaryl-1,3-thiazole-2-amines. rsc.orgbepls.comrsc.org

| Aryl Thiourea Substituent | Product Name | Yield | Reference |

| 2,4-dimethoxyphenyl | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 80% | rsc.org |

Arylidenehydrazinyl-4-methoxyphenylthiazoles

This subclass of thiazoles is synthesized through a straightforward and efficient two-step process that yields products in the range of 67-79%. bohrium.comacs.org The core of this synthesis is the Hantzsch reaction.

The first step involves the preparation of aryl-substituted thiosemicarbazones. The key step is the condensation of these thiosemicarbazones with 2-bromo-4-methoxyacetophenone. bohrium.comacs.orgufms.br This reaction is typically carried out by refluxing the components in absolute ethanol, leading to the formation of the desired 2-(2-arylidenehydrazinyl)-4-(4-methoxyphenyl)thiazole derivatives. bohrium.comacs.org The structures of these compounds are confirmed using various spectroscopic methods. bohrium.com

| Arylidene Substituent | Product Name | Yield | Reference |

| 3,4-dichlorobenzylidene | 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | High (67-79% range) | bohrium.comacs.org |

| 2-(trifluoromethyl)benzylidene | 4-(4-methoxyphenyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazinyl}thiazole | High (67-79% range) | bohrium.comacs.org |

Thiazole-2(3H)-thione Derivatives

The synthesis of 4-aryl-thiazole-2(3H)-thione derivatives, including structural analogues of this compound-2(3H)-thione, can be accomplished via a multi-step synthetic route. scispace.com A representative synthesis for the closely related 4-(3,4,5-trimethoxyphenyl) derivatives provides a clear template.

The process begins with the α-bromination of the corresponding acetophenone, for example, 3,4,5-trimethoxyacetophenone, using copper(II) bromide. scispace.com In the next step, a dithiocarbamate (B8719985) is generated in situ from the reaction of a primary amine with carbon disulfide in the presence of a base like potassium acetate. This dithiocarbamate is then condensed with the α-bromoacetophenone to yield a 4-hydroxythiazolidine-2-thione intermediate. scispace.com

Finally, the target 4-aryl-thiazole-2(3H)-thione is obtained through the dehydration of this intermediate. This is typically achieved by refluxing the alcoholic compound with dilute acid, such as 0.5% HCl in methanol. scispace.com This sequence provides a reliable pathway to this specific subclass of thiazole derivatives.

Pyrazolyl-Thiazole Derivatives

The synthesis of hybrid molecules incorporating both pyrazole (B372694) and thiazole rings represents a significant area of research due to the diverse biological activities associated with these heterocycles. Advanced methodologies focus on constructing these scaffolds through multi-step reactions, often culminating in a Hantzsch-type thiazole synthesis.

A common strategy involves the initial preparation of a pyrazole intermediate bearing a suitable functional group for subsequent thiazole ring formation. For instance, a multi-step route can begin with the condensation of an acetyl-substituted heterocycle like acetyl thiophene (B33073) with phenylhydrazine (B124118) in the presence of a strong acid. rsc.org The resulting hydrazone can then be cyclized using a Vilsmeier-Haack type reagent, such as phosphoryl chloride (POCl₃) in dimethylformamide (DMF), to yield a pyrazole-4-carbaldehyde. rsc.org This aldehyde is a key intermediate. rsc.org

The pyrazole-4-carbaldehyde is then typically reacted with thiosemicarbazide (B42300), often catalyzed by acetic acid in ethanol, to form the corresponding thiosemicarbazone derivative. rsc.org This step introduces the necessary N-C=S backbone required for thiazole synthesis. The final step is the cyclocondensation of the thiosemicarbazone intermediate with various α-haloketones, such as substituted phenacyl bromides. rsc.org This reaction, usually carried out under reflux in ethanol, proceeds via the well-established Hantzsch thiazole synthesis to afford the target pyrazolyl-thiazole derivatives. rsc.orgresearchgate.net

Another approach involves the use of a pre-formed pyrazoline N-thioamide derivative. acs.org These intermediates can be directly reacted with phenacyl bromides in a suitable solvent like ethanol or polyethylene (B3416737) glycol (PEG-300) to yield the desired thiazolyl-pyrazoline conjugates in excellent yields. acs.org

Table 1: Synthesis of Pyrazolyl-Thiazole Derivatives via Thiosemicarbazone Intermediate

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Acetyl thiophene, Phenyl hydrazine | H₂SO₄ | Hydrazone Intermediate |

| 2 | Hydrazone Intermediate | POCl₃, DMF | Pyrazole-4-carbaldehyde |

| 3 | Pyrazole-4-carbaldehyde, Thiosemicarbazide | Acetic acid, Ethanol, Reflux | Thiosemicarbazone Derivative |

| 4 | Thiosemicarbazone Derivative, Substituted Phenacyl Bromides | Ethanol, Reflux | Pyrazolyl-Thiazole Derivatives |

Data derived from a study on pyrazolyl-thiazole derivatives of thiophene. rsc.org

The versatility of this methodology allows for the introduction of a wide range of substituents on the thiazole ring by simply varying the α-haloketone reactant. rsc.org This modular approach is highly valuable for creating libraries of compounds for further investigation.

Hybrid Thiazole-Thiadiazole Scaffolds

The development of hybrid molecules containing both thiazole and thiadiazole rings is driven by the goal of combining the unique physicochemical and pharmacokinetic properties of each heterocycle. nih.gov The 1,3,4-thiadiazole (B1197879) isomer is of particular interest in medicinal chemistry. researchgate.netresearchgate.net Synthetic strategies for these hybrids often involve the coupling of pre-synthesized thiazole and thiadiazole precursors.

One prominent method involves the acylation of an amine-containing intermediate with a carboxylic acid chloride. nih.gov For example, various substituted anilines can be acylated with a thiazole- or thiadiazole-carbonyl chloride. The carbonyl chloride itself is generated from the corresponding carboxylic acid by treatment with oxalyl chloride and a catalytic amount of DMF. nih.gov

However, the synthesis of certain building blocks can be challenging. For instance, 1,3,4-thiadiazole-2-carboxylic acid is known to be unstable due to its propensity for spontaneous decarboxylation. nih.gov In such cases, an alternative coupling method is employed, such as the direct condensation of the corresponding lithium salt of the thiadiazole with the target aniline. nih.gov

The synthesis of the requisite carboxylic acid intermediates can be complex. A multi-step sequence may be required, starting from a simpler acid which undergoes acylation and amidation. nih.gov The resulting amide can be condensed with (chlorothio)formyl chloride to form a 1,3,4-oxathiazol-2-one (B8730521) intermediate, which is then treated with ethyl cyanoformate to generate a 1,2,4-thiadiazole-5-carboxylic acid ethyl ester. nih.gov These methods highlight the intricate chemical pathways developed to access these hybrid scaffolds. nih.gov

Greener synthetic approaches for thiadiazole synthesis, which can be adapted for these hybrids, often utilize thiosemicarbazide as a key starting material. researchgate.netresearchgate.net Cyclization of N-aryl-thiosemicarbazides with various aromatic acids, sometimes under microwave irradiation to enhance reaction rates and yields, is a common method to produce the 1,3,4-thiadiazole core. researchgate.net

Table 2: General Synthetic Approaches for Thiazole-Thiadiazole Hybrids

| Approach | Description | Key Intermediates | Reference |

|---|---|---|---|

| Acylation | Acylation of various amines with a pre-formed thiazole or thiadiazole carbonyl chloride. | Thiazole/Thiadiazole carboxylic acid, Oxalyl chloride | nih.gov |

| Direct Condensation | Used for unstable precursors; involves direct condensation of a lithium salt of the heterocycle with an aniline. | Lithium salt of 1,3,4-thiadiazole, Aniline | nih.gov |

| Thiosemicarbazide Cyclization | Cyclization of an N-substituted thiosemicarbazide with an aromatic acid to form the 1,3,4-thiadiazole ring. | N-phenylthiosemicarbazide, Aromatic acids | researchgate.net |

These synthetic methodologies provide a robust platform for generating a diverse range of thiazole-thiadiazole hybrid structures for chemical and biological screening.

Comprehensive Spectroscopic and Structural Elucidation Techniques in Thiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy of 4-(4-methoxyphenyl)-1,3-thiazole reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical ¹H-NMR spectrum, the aromatic protons of the methoxyphenyl group appear as multiplets in the downfield region, generally between δ 6.9 and 7.8 ppm. Specifically, the protons on the phenyl ring (CHα and CHβ) have been observed at approximately δ 6.94 and 7.74 ppm, respectively. nanomedicine-rj.com

The protons of the thiazole (B1198619) ring also exhibit characteristic chemical shifts. The proton at the 5-position of the thiazole ring typically appears as a singlet around δ 7.13-7.15 ppm. nanomedicine-rj.comresearchgate.net The proton at the 2-position, if present, would also have a distinct chemical shift. The methoxy (B1213986) group (-OCH₃) protons are consistently observed as a sharp singlet in the upfield region, typically around δ 3.77-3.87 ppm. nanomedicine-rj.comiucr.org

Table 1: ¹H-NMR Chemical Shifts for this compound and its Derivatives

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| Phenyl (CHβ) | ~7.74 |

| Thiazole (CH at C5) | ~7.13-7.15 nanomedicine-rj.comresearchgate.net |

| Phenyl (CHα) | ~6.94 |

| Methoxy (-OCH₃) | ~3.77-3.87 nanomedicine-rj.comiucr.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the ¹H-NMR data by providing insights into the carbon skeleton of the molecule. The spectrum of this compound shows a series of signals corresponding to the ten carbon atoms in unique electronic environments.

The carbons of the 4-methoxyphenyl (B3050149) ring typically resonate in the aromatic region of the spectrum (δ 114-160 ppm). The carbon atom attached to the oxygen of the methoxy group is found further downfield, often around δ 160 ppm. The other aromatic carbons of this ring appear at various shifts, including approximately δ 128.0 ppm and δ 114.4 ppm. rsc.org The carbon of the methoxy group itself gives a characteristic signal in the upfield region, usually around δ 55.3-55.4 ppm. rsc.org

The carbons of the thiazole ring also have distinct chemical shifts. For instance, in a derivative, the C2 and C4/C5 carbons of the thiazole ring have been reported. rsc.org

Table 2: ¹³C-NMR Chemical Shifts for this compound and its Derivatives

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C (ipso-phenyl, attached to thiazole) | ~126.2 |

| C (phenyl) | ~129.1, ~114.3 |

| C (phenyl, attached to -OCH₃) | ~161.9 |

| C (thiazole) | ~154.1, ~122.8 |

| Methoxy (-OCH₃) | ~55.4 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) techniques, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. semanticscholar.org For a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, these C-H stretching vibrations are seen at 3066-3108 cm⁻¹. researchgate.net

The C=N stretching vibration within the thiazole ring is a key diagnostic peak, often appearing in the range of 1580-1487 cm⁻¹. researchgate.netdergipark.org.tr The C-N stretching absorption is generally found between 1382-1266 cm⁻¹. researchgate.net The presence of the methoxy group is indicated by C-O stretching vibrations, which are typically strong and appear in the region of 1250-1000 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern of the phenyl ring.

Table 3: Key IR and FT-IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Absorption Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100–3000 semanticscholar.org |

| C=N Stretch (Thiazole) | 1580-1487 researchgate.netdergipark.org.tr |

| C-N Stretch | 1382-1266 researchgate.net |

| C-O Stretch (Methoxy) | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the ESI-MS spectrum of this compound, the molecular ion peak [M+H]⁺ is expected to be prominent, confirming the molecular weight of the compound (191.25 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy. For instance, the calculated exact mass for C₁₀H₉NOS is 191.0405. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information by showing the loss of specific fragments, such as the methoxy group or parts of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or more decimal places), which allows for the determination of a unique molecular formula.

For "this compound," with a molecular formula of C10H9NOS, the theoretical exact mass can be calculated. nih.gov HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield an ion corresponding to this precise mass, confirming the compound's elemental makeup and distinguishing it from other isomers or compounds with the same nominal mass. In research involving related but more complex heterocyclic systems, such as triazole derivatives, HRMS has been successfully used to confirm the calculated molecular formula, lending confidence to the structural assignment. mdpi.commdpi.com

Table 1: Computed Mass Properties for this compound

| Property | Value | Source |

| Molecular Weight | 191.25 g/mol | nih.gov |

| Exact Mass | 191.04048508 Da | nih.gov |

This table is based on computed data from PubChem.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is crucial for assessing the purity of "this compound" samples and for identifying potential byproducts from a synthesis reaction.

In a typical application, the sample is injected into an HPLC system, where individual components are separated based on their affinity for the stationary phase. The separated components then flow directly into the mass spectrometer, which serves as a highly sensitive and selective detector. The mass spectrometer records the mass-to-charge ratio of the eluting compounds, allowing for their identification. The technique is widely used for metabolite identification in various biological matrices and for the analysis of complex chemical mixtures. nih.govnih.govcsic.esresearchgate.net For "this compound," LC-MS would confirm the retention time and mass of the main product while also detecting and helping to identify any synthesis-related impurities.

X-ray Diffraction (XRD) for Crystalline and Phase Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. It provides detailed information about atomic arrangement, crystal packing, and phase composition.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) provides the absolute, three-dimensional structure of a molecule. To perform this analysis, a high-quality single crystal of "this compound" is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map and, from that, a precise model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

While specific SC-XRD data for "this compound" is not available in the provided sources, analysis of a more complex derivative containing the 4-(4-methoxyphenyl)thiazole unit reveals the type of detailed information that can be obtained. iucr.org In that study, the analysis confirmed the molecular structure and revealed details about molecular packing, including π–π stacking interactions. iucr.org Such studies on related systems underscore the power of SC-XRD in providing unequivocal structural proof. mdpi.commdpi.com

Table 2: Example Crystallographic Data from a Derivative Containing a 4-(4-methoxyphenyl)thiazol-2-yl Moiety

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| R factor | 0.051 |

| wR factor | 0.153 |

| Key Interaction | π–π interactions [centroid–centroid distance = 3.7327 (11) Å] |

This data is for the compound C29H25N3O3S, which contains the target moiety, and illustrates the detailed output of an SC-XRD experiment. iucr.org

Powder X-ray Diffraction (PXRD) for Nanoparticle Characterization

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials, including nanoparticles. Instead of a single crystal, a sample consisting of many randomly oriented microcrystals (a powder) is used. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ) and is characteristic of the material's crystalline phase.

PXRD is particularly valuable for characterizing nanoparticles modified with thiazole derivatives. For instance, in the study of Fe3O4 magnetic nanoparticles coated with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, PXRD was used to identify the phase and crystalline structure of the core nanoparticles. nanomedicine-rj.com The analysis confirmed the presence of the Fe3O4 magnetite phase and allowed for the calculation of the average particle size from the broadening of the diffraction peaks. nanomedicine-rj.com Similarly, PXRD has been used to confirm the ordered structure of thiazole-linked covalent organic frameworks (COFs). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores (the parts of a molecule that absorb light).

In "this compound," the conjugated system formed by the phenyl ring and the thiazole ring constitutes a significant chromophore. The methoxy group (an auxochrome) can also influence the absorption maxima. UV-Vis spectroscopy can be used to study the electronic transitions (e.g., π → π*) within this system. The technique is also routinely used to determine the concentration of a compound in solution, as seen in studies where UV-Vis spectrophotometers monitor changes in absorbance during photocatalytic degradation or biological assays. nih.govacs.org

Advanced Characterization Techniques for Thiazole-Modified Materials

When "this compound" or its derivatives are used to modify surfaces or create new materials, a range of advanced characterization techniques are employed to understand the resulting composite.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of materials. In a study of magnetic nanoparticles coated with a 2-amino-4-(4-methoxyphenyl)-1,3-thiazole Schiff base, SEM confirmed the spherical morphology of the nanoparticles. nanomedicine-rj.com

Energy-Dispersive X-ray Fluorescence (EDXRF): Often coupled with SEM, EDXRF (or EDX) provides elemental analysis of the sample. For the same coated nanoparticles, EDXRF confirmed that iron, oxygen, and carbon were the major elemental components, with the carbon peak indicating the successful attachment of the thiazole derivative to the nanoparticle surface. nanomedicine-rj.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements on a material's surface. In the characterization of a thiazole-linked covalent organic framework on a Cu2O surface, XPS was used to confirm the valence state of copper and to identify the characteristic binding energies of sulfur in the thiazole ring. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups in a molecule. When creating thiazole-modified materials, FTIR can confirm the successful formation of new bonds. For example, in the synthesis of a thiazole-linked COF, the appearance of characteristic thiazole ring absorption peaks and the weakening of the aldehyde starting material's peak in the FTIR spectrum demonstrated the successful reaction. mdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at the micro- and nanoscale. In the realm of thiazole research, SEM provides critical insights into the crystalline structure, particle size, and surface features of synthesized compounds and their composites.

For instance, in studies of thiazole-based materials, SEM is instrumental in confirming the morphology of newly synthesized structures. Research on a thiazole-linked covalent organic framework (TZ-COF-18) utilized SEM to reveal the formation of rod-like crystallites, with lengths varying from several hundred nanometers to a micrometer. mdpi.com This morphological information is crucial for understanding the material's properties and potential applications.

Furthermore, SEM can be employed to observe changes in surface morphology upon chemical modification. In a study involving chitosan (B1678972) hydrogels, SEM images showed a transition from a smooth surface to a rough and porous surface after the addition of benzaldehyde (B42025) and subsequent cross-linking. researchgate.net While not directly on this compound, this demonstrates how SEM is used to characterize materials incorporating thiazole-related structures. The technique allows for the direct observation of how different synthetic steps influence the final material's architecture.

The insights gained from SEM are fundamental for quality control in the synthesis of thiazole derivatives and for understanding how their physical form can influence their bulk properties and performance in various applications.

Table 1: SEM Observations of Thiazole-Related Materials

| Sample | Observed Morphology | Dimensions | Reference |

|---|---|---|---|

| TZ-COF-18 | Rod-like crystallites | Several hundred nanometers to a micrometer in length | mdpi.com |

| Chitosan (Cs) | Smooth surface | - | researchgate.net |

| Modified Chitosan (TCsSB) | Rough and porous surface | - | researchgate.net |

| Fe3O4@CQD@CuI Nanoparticles | Spherical particles | Approx. 26–55 nm | beilstein-journals.org |

Energy Dispersive X-ray Spectroscopy (EDXRF/EDS)

Energy Dispersive X-ray Spectroscopy (EDXRF or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with SEM to provide qualitative and semi-quantitative information about the elemental composition of the material being imaged. taylorandfrancis.com This technique is particularly valuable in the study of thiazole complexes and functionalized materials to confirm the presence of expected elements and their distribution.

In the characterization of a composite material, 3-Cu2O@TZ-COF-18, which involves a thiazole-linked organic framework, TEM-EDX elemental mapping was used to visualize the distribution of oxygen (O), sulfur (S), nitrogen (N), and copper (Cu). mdpi.com This confirmed the successful encapsulation of Cu2O within the thiazole-based framework. Similarly, in the study of bionanocomposites, EDX analysis confirmed the presence of iron (Fe), oxygen (O), carbon (C), sulfur (S), and nitrogen (N), with iron being the most abundant element. researchgate.net

EDX is also crucial for confirming the elemental composition of functionalized nanoparticles. For example, in the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated magnetic nanoparticles, EDXRF was employed to confirm the presence of iron, oxygen, and carbon, with the carbon peak indicating the successful attachment of the thiazole derivative to the nanoparticle surface.

These examples highlight the utility of EDX in verifying the successful synthesis and modification of thiazole-containing materials by providing direct evidence of their elemental makeup.

Table 2: Elemental Analysis of Thiazole-Containing Composites using EDX

| Sample | Detected Elements | Key Findings | Reference |

|---|---|---|---|

| 3-Cu2O@TZ-COF-18 | O, S, N, Cu | Confirmed distribution of elements, indicating encapsulation of Cu2O. | mdpi.com |

| Fe3O4@GA@IG | Fe, O, C, S, N | Fe was the most abundant element in the bionanocomposite. | researchgate.net |

| Fe3O4@AG/AP-Cu(I) | Fe, O, C, N, Cu | Confirmed the presence of copper in the final nanocomposite. | researchgate.net |

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability and decomposition behavior of thiazole derivatives and their coordination compounds.

In a study of copper(II) coordination compounds with thiazole-based ligands, TGA revealed that the thermolysis of the organic ligands occurs in a two-stage process, beginning at temperatures between 160-190 °C. nih.gov The TGA curves showed that the initial mass loss corresponds to the destruction of the organic ligands, followed by the burning of organic fragments at higher temperatures (400-660 °C). nih.gov The copper(II) complexes themselves showed varied thermal stability, with decomposition starting at temperatures as low as 50-70 °C for some, and the final residue above 700 °C being pure CuO. nih.gov

Similarly, TGA has been used to evaluate the thermal stability of modified biopolymers used as catalysts in thiazole synthesis. For instance, a terephthalohydrazido chitosan Schiff's base (TCsSB) hydrogel, used as a catalyst, was shown to have enhanced thermal stability compared to the original chitosan, as determined by TGA. researchgate.net

This information is critical for determining the operational temperature limits of these materials in various applications and for understanding the mechanisms of their thermal decomposition.

Table 3: Thermal Decomposition Data for Thiazole-Based Compounds from TGA

| Compound/Material | Decomposition Onset (°C) | Decomposition Stages | Key Observations | Reference |

|---|---|---|---|---|

| Thiazole-based organic ligands | 160 - 190 | Two-stage process | Destruction of organic ligand followed by burning of fragments. | nih.gov |

| Cu(L1)2Cl2 | 70 | Multiple | Initial fragmentation followed by major ligand decomposition. | nih.gov |

| Cu(L2)Cl2 and Cu(L3)Cl2 | 50 | Multiple | Formation of pure CuO above 700 °C. | nih.gov |

| TCsSB Hydrogel | - | - | Higher thermal stability compared to unmodified chitosan. | researchgate.net |

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. In the context of thiazole research, VSM is particularly important for characterizing the magnetic behavior of metal complexes containing thiazole ligands.

Research on copper(II) complexes with 1,3,4-thiadiazole (B1197879) derivatives has utilized VSM to investigate their magnetic states. mdpi.com For one such complex, Cu(L1)2Br2, VSM measurements revealed it to be an almost ideal paramagnet due to the large distance between the Cu(II) ions, resulting in very weak magnetic interactions. mdpi.com In contrast, another complex, Cu(L1)(C2N3)2, exhibited antiferromagnetic behavior due to exchange interactions between the copper ions. mdpi.com

In another study, VSM was used to investigate the magnetic properties of newly synthesized cobalt, copper, and nickel organometallic complexes. tum.de The VSM results for a copper complex showed a broadening of peaks in the 1H NMR spectra after complexation, indicating paramagnetism, which was supported by the VSM data. tum.de For some of the other complexes, a distinct paramagnetic signal was not observed at room temperature, highlighting the technique's sensitivity to the specific electronic structure and geometry of the complex. tum.de

These findings demonstrate the capability of VSM to elucidate the intricate magnetic properties of thiazole-based coordination compounds, which is crucial for their potential application in areas such as molecular magnets and spintronics.

Table 4: Magnetic Properties of Thiazole-Related Metal Complexes Determined by VSM

| Complex | Magnetic Behavior | Key Findings | Reference |

|---|---|---|---|

| Cu(L1)2Br2 | Paramagnetic | Weak magnetic interactions due to large inter-ionic distances. | mdpi.com |

| Cu(L1)(C2N3)2 | Antiferromagnetic | Exchange interactions present between Cu(II) ions. | mdpi.com |

| Copper(II) complex with a Schiff base ligand | Paramagnetic | Broadening of NMR peaks confirmed by VSM data. | tum.de |

| Co(II) and Ni(II) complexes | Diamagnetic/Weakly Paramagnetic | No distinct paramagnetic signal observed at room temperature. | tum.de |

Computational Chemistry and Theoretical Investigations of 4 4 Methoxyphenyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 4-(4-methoxyphenyl)-1,3-thiazole, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in elucidating its structural, spectroscopic, and chemical reactivity aspects. bhu.ac.inresearchgate.net

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound aims to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. mdpi.com Studies have shown that the molecule is not perfectly planar. For a similar compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the dihedral angle between the planes of the benzene (B151609) and thiazole (B1198619) rings is reported to be 14.8(2)°. researchgate.net In another related molecule, the donor methoxyphenyl group was found to deviate from planarity with the thiazole azo moiety by approximately 38°. mdpi.comdntb.gov.ua This non-planar conformation is a result of the balance between steric hindrance and electronic effects. The methoxy (B1213986) group is often found to be nearly coplanar with its attached benzene ring. nih.gov

Conformational analysis helps in identifying the most stable conformer, which is essential for subsequent calculations of other molecular properties. researchgate.net The optimized geometric parameters, such as bond lengths and angles, calculated by DFT methods generally show good agreement with experimental data where available. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comwuxibiology.com

For molecules containing the 4-methoxyphenyl-1,3-thiazole scaffold, the HOMO is typically spread over the electron-donating methoxyphenyl group and the thiazole ring, existing as π-bonding orbitals. mdpi.comdntb.gov.ua The distribution of the LUMO, which are π-antibonding orbitals, can be influenced by other substituents on the thiazole ring. mdpi.comdntb.gov.ua The energies of these orbitals are critical in determining the electronic properties and reactivity of the molecule.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Thiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 3.42 |

Data for (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine, indicating a moderate degree of stability and chemical reactivity. researchgate.net

Energy Gap Determination and its Implications for Reactivity

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining a molecule's stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net

For a related thiazole derivative, an energy gap of 3.42 eV was calculated, indicating a moderate level of chemical reactivity and stability. researchgate.net The HOMO-LUMO splitting can be used to compare the reactivity of different derivatives; for instance, a smaller gap indicates a more reactive compound. mdpi.comdntb.gov.ua

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inthaiscience.info The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. bhu.ac.in

Red regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. In molecules related to this compound, these negative potentials are often located around electronegative atoms like oxygen and nitrogen. nih.govthaiscience.info

Blue regions: Indicate positive electrostatic potential, corresponding to areas with low electron density. These are susceptible to nucleophilic attack. These positive potentials are typically found near hydrogen atoms. bhu.ac.innih.gov

Green regions: Represent neutral or zero potential.

By analyzing the MEP map, one can identify the electron-rich and electron-poor regions, providing insights into the molecule's intermolecular interactions and reactivity patterns. bhu.ac.in

Calculation of Dipole Moment and Other Global Reactivity Parameters

The dipole moment and other global reactivity parameters provide quantitative measures of a molecule's reactivity and stability. These parameters are derived from the HOMO and LUMO energies.

Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the energy gap (η = (ELUMO - EHOMO) / 2). Softness is the reciprocal of hardness (S = 1/η). Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Electronegativity (χ): This is the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as the negative of the electronic chemical potential (χ = -μchem = -(EHOMO + ELUMO) / 2).

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = μchem2 / (2η). A higher electrophilicity index indicates a stronger electrophile. researchgate.net

Table 2: Calculated Global Reactivity Parameters for a Related Thiazole Compound

| Parameter | Value |

|---|---|

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Hardness (η) | - |

| Softness (S) | - |

| Electronegativity (χ) | - |

| Electrophilicity Index (ω) | - |

Specific values for this compound require dedicated calculations, but the trends in related compounds show that a lower global electrophilicity index suggests a strong nucleophilic molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

Theoretical Prediction of Vibrational Frequencies

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are crucial for confirming the molecular structure and understanding its dynamic properties. By employing methods like Density Functional Theory (DFT), researchers can calculate the vibrational frequencies and corresponding assignments for different functional groups within the molecule.

For a derivative, (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole, a computational study using the DFT method with the B3LYP/6-311G(d,p) level of theory was conducted to perform vibrational assignments. nih.gov This level of theory is widely used for its accuracy in predicting the vibrational spectra of organic molecules. The study also involved the characterization of the synthesized compound using experimental FT-IR spectroscopy, and the theoretical data serves to complement and interpret the experimental findings. nih.gov For instance, the FT-IR spectrum showed characteristic peaks at 1598.99 cm⁻¹ (C=N), 1514.12 cm⁻¹ (C=C), and 1028.06 cm⁻¹ (C-O-C), which are supported by the theoretical calculations. nih.gov Such computational insights into the vibrational modes are essential for confirming the structural integrity of novel thiazole derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For derivatives of this compound, molecular docking studies have been pivotal in predicting their binding modes and affinities to various biological targets, thereby providing a rationale for their observed biological activities. These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been successfully employed to predict the binding modes and affinities of various thiazole derivatives. For example, docking studies on 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety, which shares a similar core structure, were performed on the colchicine (B1669291) binding site of tubulin. The free binding energies for the most promising compounds ranged from -13.88 to -14.50 kcal/mol, indicating strong potential binding. nih.gov In another study, derivatives of 1,3,4-thiadiazole (B1197879), a related five-membered heterocycle, showed strong binding affinities towards the estrogen receptor with g-scores as high as -9.36 kcal/mol.

Identification of Specific Binding Sites on Biological Macromolecules

Computational docking has been instrumental in identifying how thiazole derivatives interact with specific binding sites on a range of important biological macromolecules.

Colchicine binding site of tubulin: Several studies have focused on the interaction of thiazole derivatives with the colchicine binding site of tubulin, a key target for anticancer agents. For 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivatives, docking results showed that the thiazole ring is deeply involved in noncovalent interactions within the binding pocket. nih.gov Specifically, the sulfur atom can form a bond with AsnB249, and the ring can participate in arene-H bonds with AsnA101, demonstrating the crucial role of the thiazole core in anchoring the molecule to this specific site. nih.gov

RAS p21 receptor: There is currently no readily available information in the searched literature regarding the molecular docking of this compound or its direct derivatives with the RAS p21 receptor.

α-amylase: Thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety have been investigated as inhibitors of α-amylase, an enzyme targeted for managing diabetes. Docking studies revealed that these compounds bind to the active site of human pancreatic α-amylase (PDB ID: 2QV4) in a manner similar to the known inhibitor acarbose, suggesting a common mechanism of action.

EGFR, HER-2, VEGFR-2, BRAF V600E: Thiazole derivatives have been extensively studied as inhibitors of various protein kinases crucial in cancer progression.

EGFR and BRAFV600E: Thiazole-containing compounds have been designed as dual inhibitors of EGFR and BRAFV600E. rsc.org Docking computations showed good affinity of these derivatives against both kinases, with docking scores reaching -8.7 kcal/mol for BRAFV600E and -8.5 kcal/mol for EGFR, indicating potent inhibitory potential. rsc.org

VEGFR-2: Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been docked into the ATP active site of VEGFR-2. These compounds showed interaction profiles similar to the known inhibitor sorafenib, forming hydrogen bonds with key residues like GLU885 and ASP1046 and hydrophobic interactions with residues such as VAL848, ALA866, and LEU1035.

Trichomonas vaginalis ferredoxin: Specific molecular docking studies of this compound derivatives with Trichomonas vaginalis ferredoxin were not found in the available literature.

Cholinesterases: Benzimidazole-based thiazole derivatives have been evaluated as multipotent cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Docking studies of these compounds against acetylcholinesterase (AChE) revealed that the 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) group can create π–π interactions with the Trp286 residue in the peripheral anionic site (PAS) of the enzyme, while the thiazole ring itself can interact with Tyr341, providing insight into their inhibitory mechanism. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. While molecular docking provides a static snapshot, MD simulations can validate the docking poses and assess the stability of the predicted interactions.

MD simulations have been performed on various thiazole derivatives to confirm their stable binding to target proteins. For instance, a study on hybrid chalcone-thiazole derivatives designed as DNA gyrase B inhibitors used MD simulations to confirm the stability of the lead compound within the enzyme's active site. The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and the number of hydrogen bonds over the simulation time confirmed the stable binding. Similarly, MD simulations were conducted on thiazole-Schiff base derivatives to evaluate the stability of the ligand-protein complexes, with average RMSD and RMSF values indicating stable binding inside the target complex.

In Silico Prediction of Pharmacokinetic Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is a critical step in the early stages of drug discovery. In silico tools are widely used to estimate these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties and filter out those with potential liabilities.

Several studies have reported the in silico ADME and toxicity prediction for derivatives of this compound. For (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole, the ADME and toxicity profiles were found to be favorable, suggesting its potential as a therapeutic agent. nih.govnih.gov In another study on 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine (B1678525) derivatives, the most active compounds were evaluated using the SwissADME predictor and were found to obey Lipinski's rule of five, which indicates good oral bioavailability. Similarly, ADMET predictions for various 1,3,4-thiadiazole derivatives indicated that they were potential orally bioavailable drug-like molecules. researchgate.net These predictions are crucial for prioritizing compounds for further experimental investigation.

| Compound Type | ADME Prediction Tool | Key Findings | Reference |

|---|---|---|---|

| (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole | Not Specified | The compound possesses requisite toxicity and favorable ADME profiles. | nih.govnih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine derivatives | SwissADME | The most active compounds adhere to Lipinski's rule of five, indicating good potential for oral bioavailability. | |

| 2-[[5-(Aryl)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives | Schrodinger's Maestro | All compounds were predicted to be potential orally bioavailable drug-like molecules. | researchgate.net |

| Thiazole-Schiff base derivatives | Not Specified | Most synthesized compounds adhered to Lipinski's rule of five and Veber's rule. |

Structure Activity Relationship Sar Investigations of 4 4 Methoxyphenyl 1,3 Thiazole Derivatives

Influence of Substituent Position and Electronic Nature on Bioactivity

The placement and electronic characteristics of substituents on the 4-(4-methoxyphenyl)-1,3-thiazole scaffold are critical determinants of its biological activity.

The 4-(4-methoxyphenyl) group is a crucial pharmacophoric feature in many biologically active thiazole (B1198619) derivatives. nih.govnih.gov For instance, in a series of anticonvulsant compounds, the presence of the methoxy (B1213986) phenyl group attached to a pyridine (B92270) ring was suggested to be a key contributor to the high activity observed. nih.gov In the context of anticancer agents, the 4-methoxyphenyl (B3050149) group, often part of a larger "SMART" (4-Substituted Methoxybenzoyl-Aryl-Thiazole) template, has been a focal point of SAR studies. nih.govnih.gov The methoxy group at the para position of the phenyl ring appears to be important for the activity of these compounds. nih.govnih.gov

Furthermore, modifications to this substituent have demonstrated significant effects on potency. For example, in a series of anticancer compounds, replacing the 4-methoxyphenyl group with a 3,4,5-trimethoxyphenyl group in the "C" ring of the SMART molecules led to a compound with excellent inhibitory activity against various cancer cell lines. nih.gov This highlights that while the 4-methoxyphenyl group is a good starting point, further optimization by altering the substitution pattern on the phenyl ring can lead to enhanced biological effects.

The introduction of amino linkers and subsequent acyl substitutions on the this compound core has been a successful strategy for modulating bioactivity. In the development of anticancer agents targeting tubulin polymerization, the introduction of an amino linkage between the "A" (substituted phenyl) and "B" (thiazole) rings produced potent, water-soluble compounds. nih.gov Specifically, phenyl amino thiazole (PAT) compounds have shown effective inhibition of cancer cell growth. nih.gov

Further exploration of substitutions on the amino group has revealed that N-acylation can significantly impact activity. A series of N-acyl-4-(4-aminoalkoxy-phenyl)-thiazole-2-amine derivatives were synthesized and evaluated as acetylcholinesterase inhibitors. researchgate.net The results indicated that the nature of the acyl group played a crucial role in the inhibitory activity. researchgate.net Similarly, in a study on 2-aminothiazole (B372263) derivatives, the introduction of an N-methylamino substituent at the C2-position of the thiazole ring significantly improved antiproliferative activity against MCF-7 cancer cells compared to the unsubstituted amino counterparts. nih.gov However, increasing the steric bulk from an N-methylamino to an N,N-dimethylamino group led to a decrease in activity, indicating a delicate balance between substituent size and potency. nih.gov

The nature of the acyl group itself is also a critical factor. Studies on N-acyl-2-amino-2-desoxyglucopyranoses have shown that the structure of the N-substituents significantly affects the reactivity of the entire molecule. mdpi.com This principle can be extrapolated to N-acylated this compound derivatives, where the electronic and steric properties of the acyl group can fine-tune the biological activity.

The electronic properties of substituents on the this compound framework, whether they are electron-donating or electron-withdrawing, play a pivotal role in determining biological potency.

The presence of electron-donating groups, such as a methoxy group, on the phenyl ring is often associated with enhanced biological activity. nih.govmdpi.com For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, compounds with a 3-methoxyphenyl (B12655295) substituent showed significant antitumor activity. mdpi.com The position of the methoxy group is also crucial, as derivatives with the substituent at the 5-position were more active than those with it at the nitrogen atom in the 2-position. mdpi.com In another study, the presence of an electron-donating 3,4,5-trimethoxy substituent on a 1,3,4-thiadiazole-benzimidazole derivative resulted in potent anticancer activity. ucsf.edu

Conversely, electron-withdrawing groups can also contribute to or enhance bioactivity, depending on the specific molecular context and biological target. For instance, in a series of anticonvulsant thiazole derivatives, the presence of a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for activity. nih.gov Similarly, the introduction of a bromine atom (an electron-withdrawing group) at the para-position of a phenyl ring was essential for the antimicrobial activity of certain thiazole derivatives. nih.gov However, the effect of electron-withdrawing groups is not always straightforward. In some cases, they can lead to a decrease in activity or have unpredictable effects. otterbein.edu

The interplay between electron-donating and electron-withdrawing groups can be complex. In the synthesis of 1,3,4-oxadiazoles, it was observed that electron-withdrawing and neutral substituents reacted more reliably than electron-donating ones, which was attributed to the increased polarization of bonds in the presence of more electronegative atoms. otterbein.edu However, some electron-donating groups also resulted in high yields, indicating that the relationship is not always linear. otterbein.edu

The biological potency of this compound derivatives can often be correlated with their calculated electronic properties. Computational methods, such as Density Functional Theory (DFT), are employed to calculate various electronic descriptors that can help in understanding and predicting the bioactivity of these compounds. nih.gov

Key electronic properties that are often correlated with biological activity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the bond dissociation energies of key chemical bonds. mdpi.comnih.gov For example, in a study of ruthenium (II) complexes, it was found that increasing the electron-donating ability of the ligands influenced the interaction with biological targets and, consequently, the cytotoxicity. nih.gov The study emphasized that considering the total electronic effects, rather than just isolated electron-donating or -withdrawing effects, was crucial for understanding the structure-activity relationship. nih.gov

The HOMO-LUMO gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. In a study of N-acyl-2-amino-2-desoxyglucopyranoses, it was found that N-acyl substituents led to a decreased HOMO-LUMO gap compared to the unsubstituted compound, which correlated with their observed reactivity. mdpi.com

Furthermore, the spatial distribution of the LUMO can indicate the most likely sites for nucleophilic attack, providing insights into the mechanism of action. mdpi.com For instance, in some N-acyl substituted compounds, the LUMO was concentrated around the amide carbon, suggesting it as a reactive site. mdpi.com

By establishing a correlation between these calculated electronic properties and the experimentally observed biological potency, researchers can develop predictive models that aid in the design of new, more effective derivatives.

Rational Design for Modulating Selectivity and Efficacy

Rational drug design is a powerful strategy for optimizing the selectivity and efficacy of this compound derivatives. This approach involves the targeted modification of the lead compound's structure based on a thorough understanding of its SAR and its interaction with the biological target. nih.govucsf.edu

A key aspect of rational design is the identification of the pharmacophore, the essential structural features required for biological activity. For many this compound derivatives with anticancer properties, the core thiazole ring and the substituted phenyl groups are critical components of the pharmacophore. nih.gov By systematically modifying different parts of the molecule, researchers can fine-tune its properties. For instance, in the development of "SMART" (4-Substituted Methoxybenzoyl-Aryl-Thiazole) compounds, structural modifications were made to the "A," "B," and "C" rings and the linker to improve antiproliferative activity. nih.gov

The introduction of specific functional groups can also be used to modulate selectivity. For example, incorporating a 3,4,5-trimethoxyphenyl group, known to interact favorably with the colchicine (B1669291) binding site of tubulin, led to compounds with excellent anticancer activity. nih.gov Similarly, the design of new 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives was based on the known anticancer activity of both the trimethoxyphenyl and pyrimidine (B1678525) moieties. nih.govnih.govmdpi.com

Rational design also extends to improving pharmacokinetic properties, such as aqueous solubility. In one study, polar and ionizable hydrophilic groups were introduced to overcome the poor aqueous solubility of a series of agents. researchgate.net This integrated approach of combining computational modeling, SAR data, and synthetic chemistry allows for the efficient development of new drug candidates with improved therapeutic profiles. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comlaccei.orgresearchgate.netimist.ma This approach is invaluable in drug discovery as it allows for the prediction of the activity of novel compounds before they are synthesized, thereby saving time and resources. laccei.org

In the context of this compound derivatives, QSAR models can be developed to predict various biological activities, such as anticancer or anti-inflammatory effects. laccei.org The process typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies), or topological (e.g., connectivity indices). researchgate.netimist.ma

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). laccei.orgresearchgate.net The predictive power of the QSAR model is then validated using an external test set of compounds that were not used in the model development. researchgate.netimist.ma

For example, a 2D-QSAR study on a series of thiazole derivatives as 5-lipoxygenase inhibitors successfully generated a model with good predictive ability. laccei.org The model identified several descriptors related to the electronic and steric properties of the molecules that were important for their inhibitory activity. laccei.org Similarly, QSAR models have been developed for thiazole derivatives as Pin1 inhibitors, where descriptors such as molar refractivity (MR), logP, and LUMO energy were found to be significant. researchgate.net

The insights gained from QSAR studies can guide the rational design of new, more potent this compound derivatives by identifying the key structural features that need to be modified to enhance their biological activity.

Biological Activities and Mechanistic Insights in Vitro and in Silico Studies

Antiproliferative and Anticancer Activities

Derivatives of 4-(4-Methoxyphenyl)-1,3-thiazole have been the subject of extensive research for their effects on cancer cells. These studies have unveiled multiple mechanisms through which these compounds exert their antiproliferative and cytotoxic effects.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

A class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) has demonstrated significant potential as microtubule inhibitors. nih.gov The formation of microtubules is a dynamic process involving the polymerization and depolymerization of tubulin, which is critical for cell division. nih.govnih.gov Drugs that interfere with this process can halt cell division and lead to cell death. nih.govresearchgate.net Research has shown that certain SMART compounds potently bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. nih.gov This disruption of microtubule dynamics is a key mechanism of their anticancer action. nih.govnih.gov

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A direct consequence of microtubule disruption is the arrest of the cell cycle, typically at the G2/M phase. nih.govnih.gov Studies on SMART compounds, which include the 4-methoxyphenyl (B3050149) thiazole (B1198619) scaffold, have confirmed that they arrest cancer cells in the G2/M phase of the cell cycle, which subsequently leads to apoptosis. nih.gov Other related heterocyclic structures incorporating the 4-methoxyphenyl moiety have also been shown to induce G2/M phase arrest in specific cancer cell lines like the breast cancer cell line MCF-7. mdpi.comfrontiersin.org For instance, a pyrazolo[3,4-b]pyridine derivative featuring a 4-methoxyphenyl group caused a 1.68-fold increase in cell accumulation in the G2/M phase in MCF-7 cells. mdpi.com Similarly, other compounds have been shown to induce G2/M arrest in human lung cancer and malignant melanoma cells. nih.govfrontiersin.org

Inhibition of Specific Kinases (e.g., EGFR, HER-2, VEGFR-2, BRAF V600E, protein kinase C)

Thiazole-containing compounds have been identified as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival. A thiazole derivative, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, has been shown to induce the proteasomal degradation of Sphingosine Kinase 1 (SK1) in MCF-7 and HER-2 overexpressing breast cancer cells. researchgate.net Furthermore, pyrazolo[3,4-b]pyridine derivatives containing a 4-methoxyphenyl group exhibited inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). mdpi.comnih.gov Specifically, compound 14g from one study showed good inhibition of CDK2 with an IC50 of 0.460 µM and also inhibited CDK9. mdpi.comnih.gov Other thiazole-based structures have been investigated as dual kinase inhibitors of CK2 and GSK3β. nih.gov

Cytotoxicity against Human Cancer Cell Lines (e.g., SGC-7901, breast cell line, HepG2, MCF-7, HTC-116, A549, PC3, SKNMC, HT29)

The antiproliferative activities of this compound and its derivatives have been demonstrated across a wide array of human cancer cell lines. SMART compounds, for example, have shown broad-spectrum cellular cytotoxicity. nih.gov Derivatives have been tested against liver cancer (HepG2), breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116, HT-29), lung cancer (A549), prostate cancer (PC3), and neuroblastoma (SKNMC) cell lines. nih.govmdpi.comnih.govnih.gov One study on pyrazolo[3,4-b]pyridine derivatives showed a compound (14g) with a 4-methoxyphenyl group having an IC50 value of 4.66 µM against MCF-7 and 1.98 µM against HCT-116. mdpi.com Another study reported a 1,3,4-thiadiazole (B1197879) derivative with a 4-methoxyphenyl substituent showing an IC50 of 22.19 µM against PC3 and 5.41 µM against SKNMC cell lines. nih.gov

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class/Derivative | IC50 Value | Citation |

| MCF-7 | Breast Cancer | Pyrazolo[3,4-b]pyridine | 4.66 µM | mdpi.com |

| HCT-116 | Colon Cancer | Pyrazolo[3,4-b]pyridine | 1.98 µM | mdpi.com |

| PC3 | Prostate Cancer | N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 22.19 ± 2.1 µM | nih.gov |

| SKNMC | Neuroblastoma | N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 5.41 ± 0.35 µM | nih.gov |

| HT29 | Colon Cancer | N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 12.57 ± 0.6 µM | nih.gov |

| HepG2 | Liver Cancer | 1,3,4-Thiadiazole Derivative | 18.17 µg/mL | nih.gov |

| A549 | Lung Cancer | Cinnamic acid with 1,3,4-thiadiazole | 0.52 µg/mL | nih.gov |

Antimicrobial Activities